molecular formula C23H21Cl2N3O2 B11643781 4-(2,4-Dichlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide CAS No. 400845-99-0

4-(2,4-Dichlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11643781
CAS No.: 400845-99-0
M. Wt: 442.3 g/mol
InChI Key: MRRRBEAXPHDOCP-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and is substituted with dichlorophenyl, methylpyridinyl, and carboxamide groups. These substitutions confer unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Quinoline Core: This can be achieved through the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene.

    Substitution Reactions:

    Amidation: The carboxamide group is introduced through an amidation reaction, where the carboxylic acid derivative of the quinoline reacts with an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the quinoline ring, potentially converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to biologically active molecules. It could be used in the development of new pharmaceuticals or as a tool in biochemical research.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development, particularly in areas like anti-inflammatory or anticancer research.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, inhibiting or modulating their activity. The dichlorophenyl and pyridinyl groups could facilitate binding to hydrophobic pockets or active sites, while the quinoline core might interact with aromatic residues through π-π stacking interactions.

Comparison with Similar Compounds

Similar Compounds

    4-(2,4-Dichlorophenyl)-2-methylquinoline-3-carboxamide: Similar structure but lacks the pyridinyl group.

    2-Methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure but lacks the dichlorophenyl group.

    4-(2,4-Dichlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide: Similar structure but lacks the pyridinyl group.

Uniqueness

The uniqueness of 4-(2,4-Dichlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide lies in its combination of functional groups, which confer specific chemical and biological properties

Properties

CAS No.

400845-99-0

Molecular Formula

C23H21Cl2N3O2

Molecular Weight

442.3 g/mol

IUPAC Name

4-(2,4-dichlorophenyl)-2-methyl-N-(4-methylpyridin-2-yl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C23H21Cl2N3O2/c1-12-8-9-26-19(10-12)28-23(30)20-13(2)27-17-4-3-5-18(29)22(17)21(20)15-7-6-14(24)11-16(15)25/h6-11,21,27H,3-5H2,1-2H3,(H,26,28,30)

InChI Key

MRRRBEAXPHDOCP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=C(NC3=C(C2C4=C(C=C(C=C4)Cl)Cl)C(=O)CCC3)C

Origin of Product

United States

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